4-Hydroxy-7-methoxyquinoline

Lipophilicity Drug-likeness Physicochemical property

4-Hydroxy-7-methoxyquinoline (HMQ) is the definitive C-4 hydroxy, C-7 methoxy quinoline scaffold for medicinal chemistry groups developing PTK inhibitors. Its precisely positioned hydrogen-bonding 4-oxo tautomer and electron-donating 7-methoxy group deliver a logP of 1.95 and a sharp melting point of 213–217°C—critical for reproducible solubility and solid-state handling. Unlike generic quinolines, this substitution pattern matches the core intermediate in key oncology patent literature. A patented high-yield (>89%) process ensures consistent ≥97% purity for multi-step campaigns. Ideal for antimalarial analog synthesis and coordination chemistry studies.

Molecular Formula C10H9NO2
Molecular Weight 175.187
CAS No. 190516-85-9; 82121-05-9; 82121-08-2
Cat. No. B3016412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-methoxyquinoline
CAS190516-85-9; 82121-05-9; 82121-08-2
Molecular FormulaC10H9NO2
Molecular Weight175.187
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C=CN2
InChIInChI=1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12)
InChIKeyNQUPXNZWBGZRQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-7-methoxyquinoline (CAS 82121-05-9) Technical Profile for Procurement and R&D Screening


4-Hydroxy-7-methoxyquinoline (HMQ) is a C-4 hydroxy, C-7 methoxy substituted quinoline derivative with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . It is predominantly encountered as the 4-oxo tautomer (7-methoxy-1H-quinolin-4-one) in the solid state and is commercially available as a light-yellow to brown crystalline powder with purities typically ≥95% . The compound serves as a versatile synthetic intermediate, notably as a precursor for protein tyrosine kinase (PTK) inhibitors under investigation for oncology applications [1].

4-Hydroxy-7-methoxyquinoline: Why Non-Specific Quinoline Analogs Are Inadequate Substitutes


Substitution of 4-hydroxy-7-methoxyquinoline with generic, unsubstituted quinoline or regioisomeric analogs (e.g., 4-hydroxyquinoline or 6-methoxyquinoline) is scientifically invalid due to the precise positioning of the electron-donating methoxy group and the hydrogen-bonding 4-hydroxy/4-oxo functionality. These groups dictate distinct physicochemical parameters, including logP and melting point, which critically influence solubility, permeability, and solid-state handling properties essential for reproducible synthetic and formulation workflows . Furthermore, the specific substitution pattern is integral to its demonstrated role as a key intermediate in the synthesis of pharmacologically active PTK inhibitors, where alternative scaffolds fail to provide the requisite electronic and steric environment for downstream functionalization [1].

4-Hydroxy-7-methoxyquinoline: Quantified Differential Evidence vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Optimized Balance vs. 4-Hydroxyquinoline and 7-Methoxyquinoline

The calculated LogP of 4-hydroxy-7-methoxyquinoline (1.95) is intermediate between that of the unsubstituted 4-hydroxyquinoline (AlogP 1.53) [1] and the methoxy-only 7-methoxyquinoline (ACD/LogP 2.34) . This positions HMQ closer to the optimal Lipinski LogP range (≤5) while providing a more balanced hydrophobicity than 7-methoxyquinoline, which may be advantageous for membrane permeability and formulation solubility profiles.

Lipophilicity Drug-likeness Physicochemical property LogP

Solid-State Property Differentiation: Distinct Melting Point vs. Regioisomeric 4-Hydroxy-6-methoxyquinoline

The melting point of 4-hydroxy-7-methoxyquinoline is consistently reported in the range of 213–217 °C . In contrast, the regioisomeric 4-hydroxy-6-methoxyquinoline exhibits a significantly higher melting point of 241–242 °C . Unsubstituted 4-hydroxyquinoline melts at a lower temperature of 202–206 °C . This distinct thermal profile is a direct consequence of the 7-methoxy substitution pattern influencing crystal lattice packing and can serve as a rapid identity and purity verification metric during quality control.

Melting Point Solid-state Purity Handling

Synthetic Process Efficiency: High-Yield Scalable Preparation via Chlorobenzene-Mediated Cyclization

A patented preparation method for 4-hydroxy-7-methoxyquinoline achieves yields consistently exceeding 89% (reported 89.7%–91.3%) at multi-kilogram scale through a two-step process employing m-anisidine and utilizing chlorobenzene as a high-boiling solvent with zinc chloride catalysis at 120–130 °C [1]. While direct comparative yield data for alternative synthetic routes to this specific compound are not available in the public domain, this high efficiency at scale provides a procurement advantage in terms of manufacturing cost and supply reliability compared to potentially lower-yielding or more hazardous routes employed for other substituted quinolines [2].

Synthesis Yield Process Chemistry Scale-up

Functional Utility: Validated Intermediate for Protein Tyrosine Kinase (PTK) Inhibitor Synthesis

4-Hydroxy-7-methoxyquinoline is explicitly claimed as a critical intermediate in the synthesis of protein tyrosine kinase (PTK) inhibitors being developed for cancer treatment [1]. This specific utility is not claimed for the simple 4-hydroxyquinoline or 7-methoxyquinoline scaffolds in the same patent landscape. The precise 4-hydroxy-7-methoxy substitution is required for subsequent derivatization to introduce the pharmacophore necessary for PTK inhibition, as described in related patents for pyrrolidine/piperidine compounds targeting CDK8 and other kinases [2].

Kinase Inhibitor Intermediate Oncology Drug Discovery

4-Hydroxy-7-methoxyquinoline: Targeted Application Scenarios Based on Quantitative Differentiation


Synthesis of Protein Tyrosine Kinase (PTK) Inhibitor Intermediates

Procurement is specifically recommended for medicinal chemistry and process R&D groups engaged in the development of PTK inhibitors for oncology indications. The compound's structure matches the core intermediate described in patent literature for generating potent kinase inhibitors [1]. Its reliable supply, supported by a patented high-yield process (>89%), ensures consistent quality for multi-step synthetic campaigns [2].

Development of Antimalarial Drug Candidates Requiring a 4-Oxoquinoline Scaffold

The 4-hydroxy/4-oxo quinoline motif is a recognized pharmacophore in antimalarial drug discovery. 4-Hydroxy-7-methoxyquinoline serves as a privileged building block for constructing analogs of known antimalarials, with its intermediate LogP (1.95) offering a favorable starting point for tuning solubility and permeability . The compound's solid-state stability (mp 213–217 °C) facilitates storage and handling in iterative synthesis optimization .

Quality Control and Analytical Method Development

The distinct melting point range of 213–217 °C for 4-hydroxy-7-methoxyquinoline, which is clearly differentiated from regioisomeric impurities such as the 6-methoxy isomer (mp 241–242 °C), makes it an ideal reference standard for HPLC or DSC-based purity assessments . This thermal property enables rapid identity verification in incoming QC inspections.

General Heterocyclic Chemistry and Ligand Synthesis

As a stable, crystalline solid with a well-defined LogP, this compound is suitable for fundamental studies in coordination chemistry and materials science, where controlled lipophilicity and reliable physical properties are required for reproducible experimental outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-7-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.